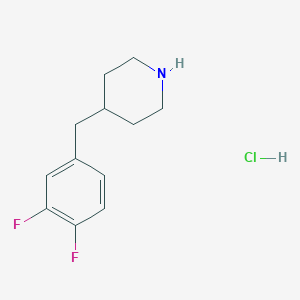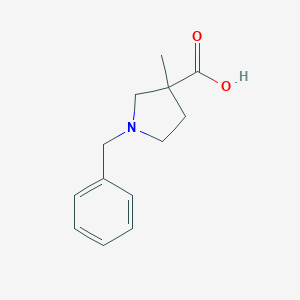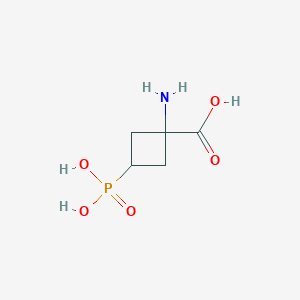![molecular formula C4H3N5O2 B068096 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole CAS No. 161155-36-8](/img/structure/B68096.png)
6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of alpha amino acids and derivatives , where the amino group is attached to the carbon atom adjacent to the carboxylate group (alpha carbon) .
- Typically formulated as a salt with diethanolamine , Diodone was used as a watersoluble, nephrotropic, high osmolar X-ray contrast medium .
Diodone: is an organic compound with the chemical formula C11H16I2N2O5 .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Diodone are not readily available in the literature.
- For industrial production, further research would be needed to uncover the precise methods employed.
Chemical Reactions Analysis
- Diodone likely undergoes various reactions, including oxidation, reduction, and substitution .
- Common reagents and conditions used in these reactions remain unspecified.
- The major products formed from these reactions would require additional investigation.
Scientific Research Applications
- Diodone’s applications span several fields:
Radiology: As a contrast agent in , aiding in visualizing the urinary system.
Medicine: Used for diagnostic purposes in medical imaging.
Research: Investigated for its properties and potential therapeutic applications.
Mechanism of Action
- The precise mechanism by which Diodone exerts its effects remains elusive.
- Further studies are necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- Diodone’s uniqueness can be highlighted by comparing it to other iodinated contrast agents.
- Unfortunately, a comprehensive list of similar compounds is not readily available.
Properties
CAS No. |
161155-36-8 |
|---|---|
Molecular Formula |
C4H3N5O2 |
Molecular Weight |
153.1 g/mol |
IUPAC Name |
3-nitro-2,4-dihydropyrazolo[4,3-c]pyrazole |
InChI |
InChI=1S/C4H3N5O2/c10-9(11)4-3-2(6-8-4)1-5-7-3/h1H,(H,5,7)(H,6,8) |
InChI Key |
RPAZGWLNBVGJCH-UHFFFAOYSA-N |
SMILES |
C1=NNC2=C(NN=C21)[N+](=O)[O-] |
Isomeric SMILES |
C1=NNC2=C1NN=C2[N+](=O)[O-] |
Canonical SMILES |
C1=NNC2=C1NN=C2[N+](=O)[O-] |
Synonyms |
Pyrazolo[4,3-c]pyrazole, 1,4-dihydro-3-nitro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68021.png)
![(3S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B68023.png)







![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)

